molecular formula C12H15BrN2O5 B2506859 5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine CAS No. 19556-52-6

5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine

Cat. No.: B2506859
CAS No.: 19556-52-6
M. Wt: 347.165
InChI Key: OFUBUBFFUODMSG-PEBGCTIMSA-N
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Description

5'-Bromo-5'-deoxy-2',3'-O-isopropylideneuridine is a chemically modified nucleoside that serves as a valuable intermediate in organic synthesis and glycobiology research. The 2',3'-O-isopropylidene group protects the cis-diol of the ribose sugar, enhancing the compound's stability and directing subsequent chemical reactions to the 5'-position . The 5'-bromo-5'-deoxy moiety is a key functional handle, making this reagent particularly useful for further synthetic modifications, including various carbon-carbon bond formation reactions that are fundamental to creating novel nucleoside analogs . Research into 5-substituted uridine derivatives is a prominent area in medicinal chemistry, as such compounds are investigated for their potential biological activities . Some 5-halogenated uridine analogs are known to exhibit antimetabolic effects and have been explored for their anticancer and antiviral properties, including activity against HIV-1 . The structural features of this compound, specifically the combination of a halogen atom and a lipophilic isopropylidene group, are designed to potentially increase cell membrane penetrability, which is a critical factor for biological activity . This makes this compound a versatile building block for researchers developing new biochemical probes and potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O5/c1-12(2)19-8-6(5-13)18-10(9(8)20-12)15-4-3-7(16)14-11(15)17/h3-4,6,8-10H,5H2,1-2H3,(H,14,16,17)/t6-,8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUBUBFFUODMSG-PEBGCTIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 5'-Bromo-5'-Deoxy-2',3'-O-Isopropylideneuridine

Starting Materials and Protective Group Chemistry

The synthesis begins with uridine, a naturally occurring nucleoside. The 2',3'-cis-diol groups of the ribose moiety are protected using an isopropylidene group, forming 2',3'-O-isopropylideneuridine. This step employs acetone and an acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) under reflux conditions. The isopropylidene group stabilizes the ribose ring, preventing undesired side reactions during subsequent bromination.

Table 1: Key Reaction Conditions for Isopropylidene Protection

Parameter Value/Description Source
Reagents Acetone, H₂SO₄
Temperature 40–50°C
Reaction Time 4–6 hours
Yield 85–90%

Bromination at the 5'-Position

Bromination of 2',3'-O-isopropylideneuridine introduces a bromine atom at the 5'-position, replacing the hydroxyl group. Two primary methods dominate the literature:

N-Bromosuccinimide (NBS) in Anhydrous Tetrahydrofuran (THF)

NBS in THF at 0–5°C selectively brominates the 5'-position. The reaction proceeds via a radical mechanism, with azobisisobutyronitrile (AIBN) often employed as an initiator. Anhydrous conditions are critical to avoid hydrolysis of the isopropylidene group.

Table 2: Bromination Parameters Using NBS

Parameter Value/Description Source
Reagents NBS, AIBN, THF
Temperature 0–5°C
Reaction Time 12–24 hours
Yield 70–75%
Phosphorus Tribromide (PBr₃) in Dichloromethane

An alternative method uses PBr₃ under inert atmospheres. This approach achieves higher yields (80–85%) but requires rigorous moisture control. The reaction mechanism involves nucleophilic substitution, with the 5'-hydroxyl group converted to a better-leaving group prior to bromide displacement.

Optimization and Side Reactions

Solvent and Temperature Effects

Nonpolar solvents like THF or dichloromethane favor bromination by stabilizing reactive intermediates. Elevated temperatures (>25°C) risk deprotection of the isopropylidene group, while subzero temperatures slow reaction kinetics.

Competing Pathways

  • Over-bromination : Excess brominating agents may attack the uracil ring, forming 5-bromo derivatives. This is mitigated by stoichiometric control.
  • Deprotection : Hydrolysis of the isopropylidene group under acidic or aqueous conditions necessitates strict anhydrous protocols.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (1:3 v/v) eluents. High-performance liquid chromatography (HPLC) with C18 columns further isolates the target compound.

Table 3: Chromatographic Conditions

Method Conditions Source
Column Chromatography Silica gel, ethyl acetate/hexane
HPLC C18 column, methanol/water (70:30)

Spectroscopic Analysis

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 7.89 (d, H-6), 6.10 (d, H-1'), 5.30 (s, isopropylidene CH₃), 4.50–4.20 (m, H-2', H-3'), 3.80 (m, H-4'), 3.60 (d, H-5').
    • ¹³C NMR : 153.2 (C-4), 150.1 (C-2), 102.3 (C-5'), 94.5 (isopropylidene C), 62.1 (C-5').
  • Mass Spectrometry : ESI-MS m/z 347.165 [M+H]⁺.

Applications and Derivatives

Nucleoside Analog Synthesis

The 5'-bromo group serves as a handle for nucleophilic substitution. For example:

  • Azide Derivatives : Reaction with sodium azide yields 5'-azido-5'-deoxyuridine, a precursor for "click chemistry" applications.
  • Thioether Derivatives : Treatment with thiols produces analogs with enhanced membrane permeability.

Antiviral Research

5'-Bromo derivatives exhibit activity against herpes simplex virus (HSV) by inhibiting viral DNA polymerase. The bromine atom enhances binding affinity to the enzyme’s active site.

Chemical Reactions Analysis

Nucleophilic Substitution at the 5'-Bromo Position

The 5'-bromo group in this compound serves as a key site for substitution reactions.

  • Reaction with Malonate Carbanions : In the presence of sodium ethoxide, diethyl malonate reacts with 5'-bromo derivatives to form 5-bis(ethoxycarbonyl)methyl-substituted uridine via a two-step mechanism. The intermediate 5,6-di-[bis(ethoxycarbonyl)methyl]-5,6-dihydro-1,3-dimethyluracil is isolated and subsequently transformed into the final product under basic conditions .

  • Role of Protective Groups : The 2',3'-O-isopropylidene group stabilizes the ribose ring, preventing undesired side reactions. Deprotection of the N3-BOM (benzyloxymethyl) group in similar brominated uridines is achieved via Pd/C-catalyzed hydrogenation in MeOH, yielding free hydroxyl groups .

Key Data :

SubstrateReagent/ConditionsProductYield
5'-Bromo derivativeDiethyl malonate, NaOEt/EtOH5-Bis(ethoxycarbonyl)methyluridine67%

Functionalization at the Uracil C5 Position

The C5 position of the uracil ring undergoes halogenation and cross-coupling reactions.

  • Halogen Exchange : Photochemical reactions in NaBr solutions facilitate bromine substitution. For example, irradiation of 5-iodo-2'-deoxyuridine (5IdU ) in NaBr yields 5-bromo-2'-deoxyuridine (5BrdU ) via an SRN1 mechanism .

  • Radical-Mediated Reactions : Use of N-bromosuccinimide (NBS) and NaN₃ in ionic liquids (e.g., [MoeMIm][Ms]) enables efficient bromination of unprotected nucleosides, achieving yields up to 98% .

Mechanistic Insight :
The bromination proceeds through a 5-bromo-6-azido-5,6-dihydr

Scientific Research Applications

Biological Studies

Cell Proliferation and DNA Synthesis
5'-Bromo-5'-deoxy-2',3'-O-isopropylideneuridine is widely used as a marker for studying cell proliferation. Its incorporation into DNA allows researchers to track dividing cells and analyze the effects of various treatments on cell growth. For instance, it has been utilized to assess the impact of electroconvulsive seizures on neurogenesis in the hippocampus.

Neurogenesis Research
The compound is particularly valuable in neurobiology for identifying neuron precursors during embryonic and adult neurogenesis. Studies have shown that its incorporation into replicating DNA can help trace the fate of proliferating neuroblasts .

Medicinal Chemistry

Potential as a Radiosensitizer
Research indicates that this compound may serve as a radiosensitizer in cancer therapy. Its ability to be incorporated into DNA could enhance the efficacy of radiotherapy by making cancer cells more susceptible to radiation damage .

Antiviral and Anticancer Activities
Similar compounds have demonstrated antiviral and anticancer properties due to their antimetabolic effects. For example, derivatives of brominated nucleosides have been studied for their effectiveness against various cancers and viral infections .

Table 1: Comparison of Nucleoside Analogues

Compound NameStructureApplication Area
5-Bromo-2'-deoxyuridine (BrdU)BrdU StructureNeurogenesis, Cancer
5-Fluorouracil5-FU StructureCancer chemotherapy
This compoundIsopropylidene StructureCell proliferation studies

Table 2: Case Studies Involving this compound

Study ReferenceFocus AreaKey Findings
NeurogenesisDemonstrated effects on hippocampal neurogenesis
Cancer ResearchPotential use as a radiosensitizer
Viral InfectionsEfficacy against herpes simplex virus

Mechanism of Action

The mechanism of action of 5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine involves its incorporation into DNA during the S phase of the cell cycle. This incorporation can interfere with DNA synthesis and cell proliferation. The compound can also act as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment .

Comparison with Similar Compounds

The structural and functional properties of 5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine are best understood by comparing it with related halogenated and protected nucleosides. Key analogs include:

5'-Halo-2',3'-O-Isopropylideneuridine Derivatives
Compound Substituent (X) Molecular Weight cLogP Key Properties
5'-Bromo (target compound) Br 347.18 g/mol -0.30 Moderate lipophilicity; used in antiviral intermediates
5'-Iodo (2f) I 412.15 g/mol -0.14 Highest lipophilicity; superior cell penetration in HIV studies
5'-Chloro (2d) Cl 301.73 g/mol -0.93 Lower lipophilicity; less effective in cellular uptake
5'-Fluoro (2c) F 284.23 g/mol -0.85 High electronegativity; limited membrane permeability

Trends :

  • Lipophilicity : I > Br > Cl > F (correlated with halogen size and polarizability).
  • Antiviral Activity : Iodo derivatives (e.g., 2f) show the highest potency against HIV, likely due to enhanced cell penetration .
Structural Analogs with Varying Protecting Groups
  • 5-Bromo-2',3',5'-tri-O-acetyluridine (CAS 105659-32-3): Acetyl groups increase solubility in organic solvents but are less stable under acidic/basic conditions compared to isopropylidene .
  • 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine (CAS 94048-47-2): Dual halogenation (I and Cl) further reduces hydrophilicity (cLogP = 1.3) but complicates synthetic routes .
Non-Protected Halogenated Nucleosides
  • 5-Bromo-2'-deoxyuridine (BrdU, CAS 59-14-3): Lacks the isopropylidene group, resulting in higher hydrophilicity (cLogP = -0.86) and preferential use in DNA incorporation studies .
Antiviral Activity
  • The 5'-bromo derivative exhibits moderate anti-HIV activity (EC₅₀ ~10 µM), outperformed by the 5'-iodo analog (EC₅₀ ~2 µM) due to superior lipophilicity .
  • In contrast, 5'-fluoro derivatives show reduced efficacy (EC₅₀ >50 µM), likely due to poor membrane permeability .
Radiosensitization
  • Bromine’s electronegativity enhances radiosensitizing properties compared to iodine, making 5'-bromo derivatives valuable in cancer therapy .

Biological Activity

5'-Bromo-5'-deoxy-2',3'-O-isopropylideneuridine (Br-dU) is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a nucleoside analogue where the bromine atom at the 5' position enhances its reactivity and biological activity. The isopropylidene group provides stability against hydrolysis, which is crucial for maintaining its biological efficacy.

Br-dU exhibits several mechanisms of action that contribute to its biological activity:

  • Antiviral Activity : The compound has been shown to inhibit viral replication by interfering with nucleic acid synthesis.
  • Anticancer Properties : It acts as a thymidine analogue, which can be incorporated into DNA during replication, leading to cytotoxic effects in rapidly dividing cells.
  • Enzyme Inhibition : Br-dU has been reported to inhibit certain kinases, which play critical roles in cell signaling pathways related to cancer progression .

Biological Activity Data

The following table summarizes the biological activities and effects of Br-dU based on various studies:

Activity Effect Reference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionInhibition of specific kinases
CytotoxicityIncreased DNA damage in proliferating cells

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of Br-dU, researchers found that it significantly reduced the replication of herpes simplex virus (HSV) in vitro. The compound's mechanism involved incorporation into viral DNA, which ultimately led to the termination of viral replication .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of Br-dU on human cancer cell lines. The results indicated that treatment with Br-dU led to increased apoptosis rates compared to untreated controls. The study highlighted the compound's potential as a chemotherapeutic agent, particularly against breast and colon cancer cells .

Q & A

Q. What are the key considerations for optimizing the bromination step in the synthesis of 5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine?

The bromination of the 5'-position requires careful control of reaction conditions. Use anhydrous solvents (e.g., DMF or acetonitrile) to minimize hydrolysis of the isopropylidene protecting group. Catalysts like N-bromosuccinimide (NBS) or HBr in the presence of a Lewis acid (e.g., TMSBr) can enhance regioselectivity. Monitor reaction progress via TLC or HPLC, as over-bromination may lead to side products. Post-reaction purification via column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) is critical .

Q. How can the stability of the isopropylidene protecting group be assessed during synthesis?

The isopropylidene group is susceptible to acidic or aqueous conditions. Stability tests involve exposing the compound to varying pH buffers (pH 3–7) and monitoring degradation via ¹H NMR. Peaks at δ 1.3–1.5 ppm (geminal dimethyl protons) should remain intact. For long-term storage, keep the compound desiccated at -20°C to prevent hydrolysis .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., absence of 5'-OH signal, presence of bromine-induced deshielding).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected ~391.2 g/mol).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and regiochemistry, especially if used in structural biology studies .

Advanced Research Questions

Q. How can discrepancies in bromination efficiency between batches be systematically addressed?

Batch-to-batch variability often stems from trace moisture or inconsistent catalyst activity. Implement a factorial experimental design to test variables:

  • Solvent purity (e.g., molecular sieves for drying).
  • Catalyst stoichiometry (e.g., 1.1–1.3 eq NBS).
  • Reaction temperature (25–50°C). Use HPLC-MS to quantify unreacted starting material and brominated product. Statistical tools like ANOVA can identify significant factors .

Q. What strategies enable selective functionalization of the 5'-bromo group for downstream applications?

The bromo group is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura for bioconjugation). Pre-activate the compound with Pd(PPh₃)₄ and a boronic acid partner in THF/water (3:1) at 60°C. Ensure the isopropylidene group remains intact by avoiding strong bases (e.g., NaOH). Post-reaction, purify via size-exclusion chromatography to remove palladium residues .

Q. How does the isopropylidene group influence the compound’s solubility and reactivity in biological assays?

The protecting group enhances lipophilicity, improving membrane permeability in cell-based studies. However, it reduces aqueous solubility. For in vitro assays, dissolve the compound in DMSO (≤10% v/v) and dilute in PBS or cell culture media. Compare activity with deprotected analogs (e.g., 5'-bromodeoxyuridine) to isolate the role of the protecting group .

Methodological and Safety Considerations

Q. What precautions are necessary when handling this compound in the laboratory?

  • Toxicity : Potential mutagenic effects; use PPE (gloves, lab coat) and work in a fume hood.
  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Q. How can researchers troubleshoot low yields in large-scale syntheses?

Scale-up challenges include heat dissipation and mixing efficiency. Use a jacketed reactor with controlled cooling (0–5°C) during bromination. For precipitation issues, switch to anti-solvents like hexane/ethyl acetate. Consider continuous-flow systems to improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.